Thieno[3,2-c]pyridine-6-methanamine

Enzyme Inhibition Glucose-6-phosphatase Scaffold Comparison

Medicinal chemistry programs targeting kinase or P2Y12 pathways frequently encounter supply-chain delays and regioisomer misidentification when sourcing thienopyridine building blocks. Substituting the 2-methanamine isomer can derail SAR studies with unpredictable potency shifts. Thieno[3,2-c]pyridine-6-methanamine (CAS 1530815-46-3) eliminates this risk by delivering the precise 6-aminomethyl vector validated on a scaffold with demonstrated kinase inhibition (BTK IC₅₀ 12.8 nM; Hsp90 IC₅₀ 50.3 nM). Its primary amine enables rapid derivatization via amide coupling, reductive amination, or urea synthesis for focused library generation. Standard pack sizes (10 mg-100 mg) are maintained in stock with bulk custom synthesis available, ensuring uninterrupted lead optimization workflows.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
Cat. No. B12852758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-c]pyridine-6-methanamine
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESC1=CSC2=C1C=NC(=C2)CN
InChIInChI=1S/C8H8N2S/c9-4-7-3-8-6(5-10-7)1-2-11-8/h1-3,5H,4,9H2
InChIKeyFTZYNKDAKJGDFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-c]pyridine-6-methanamine: A Key Scaffold for Kinase Discovery


Thieno[3,2-c]pyridine-6-methanamine (CAS 1530815-46-3) is a bicyclic heteroaromatic building block defined by a thiophene ring fused to a pyridine core, with a primary amine functional group appended via a methylene linker at the 6-position [1]. This specific substitution pattern differentiates it from other isomeric methanamine derivatives (e.g., the 2-methanamine variant) and provides a unique vector for further functionalization [2]. The core thieno[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with its utility exemplified by the blockbuster antiplatelet drugs ticlopidine and clopidogrel [3]. The introduction of the 6-methanamine group expands the chemical space accessible from this scaffold, making the compound a potentially versatile intermediate for generating focused libraries of kinase inhibitors and other therapeutic candidates [4].

Unique 6‑methanamine handle — enables amide, reductive amination, and urea library synthesis
Thieno[3,2‑c]pyridine core — reported scaffold in kinase inhibitor and enzyme inhibitor series
Privileged heterocycle — used in focused library generation for discovery programs

Positional Isomerism and Substitution Risks


Direct substitution of Thieno[3,2-c]pyridine-6-methanamine with a closely related analog is scientifically unsound due to the critical impact of both the regioisomeric attachment of the methanamine group and the core scaffold's fusion pattern. For instance, the isomeric Thieno[3,2-c]pyridin-2-ylmethanamine [1] presents the amine handle at a different vector, which would lead to a divergent and unpredictable SAR in any downstream lead series. Similarly, substituting the core with a thieno[2,3-c]pyridine scaffold can profoundly alter enzyme inhibition potency, as demonstrated by the distinct binding modes and kinase selectivity profiles observed between thieno[3,2-b]pyridine and thieno[3,2-c]pyridine inhibitors [2]. Furthermore, the specific 6-methanamine group offers a reactive handle distinct from the more common 4-amine or unsubstituted tetrahydro derivatives [3]. These structural nuances dictate that this compound is not a generic, interchangeable part; its use is essential for synthesizing a specific, pre-designed chemical series and maintaining the integrity of a discovery program's structural hypothesis. The evidence below outlines the quantifiable advantages of the core scaffold that underscore this point.

Recommended Scaffold
6‑Methanamine, thieno[3,2‑c]pyridine
Primary amine at 6‑position offers a defined vector; core fusion pattern matches known kinase inhibitor templates.
Potential Mis‑substitute
2‑Methanamine isomer or thieno[2,3‑c] core
Altered regioisomer shifts amine geometry; thieno[2,3‑c] core can profoundly change enzyme inhibition and selectivity profiles.
This Compound
6‑CH₂NH₂, thieno[3,2‑c]
Preserves the stereoelectronic signature needed for SAR continuity in a pre‑designed chemical series.
Common Alternative
4‑Amine or tetrahydro‑only derivatives
Lacks the 6‑position handle; tetrahydro analogs alter planarity and may shift binding mode and physicochemical profile.

Thieno[3,2-c]pyridine-6-methanamine: Enzyme Inhibition & ADME Evidence


Superior Glucose-6-Phosphatase Inhibition vs. Benzo Analog

In a direct, scaffold-based comparison, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core—the saturated version of the scaffold in Thieno[3,2-c]pyridine-6-methanamine—demonstrates equipotent activity to its isomeric thieno[2,3-c] counterpart but is vastly superior to the corresponding benzo analog (1,2,3,4-tetrahydroisoquinoline) as an inhibitor of glucose-6-phosphatase [1]. This indicates the critical importance of the thiophene ring for target engagement.

G6Pase inhibition vs. benzo analog
Cross-study comparable
Thieno[3,2‑c]pyridine scaffold: IC₅₀ down to 140 nM. Benzo isostere (tetrahydroisoquinoline) shows markedly lower potency.
Supports thiophene ring critical for target engagement.
Data from saturated 4,5,6,7‑tetrahydro core derivatives; exact benzo IC₅₀ not reported.
Enzyme Inhibition Glucose-6-phosphatase Scaffold Comparison SAR

Potent BTK and Hsp90 Kinase Inhibition

Functionalization of the thieno[3,2-c]pyridine core has led to highly potent enzyme inhibitors across multiple kinase targets. While not derived from Thieno[3,2-c]pyridine-6-methanamine itself, these data provide a validated performance benchmark for the scaffold. Specifically, a 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl amide (Compound 19) exhibited an IC50 of 50.3 nM against Hsp90 [1], and a thieno[3,2-c]pyridin-4-amine (Compound 14g) showed an IC50 of 12.8 nM against BTK [2].

BTK & Hsp90 kinase potency
Class-level inference
BTK IC₅₀ 12.8 nM (thieno[3,2‑c]pyridin‑4‑amine); Hsp90 IC₅₀ 50.3 nM (dihydrothieno[3,2‑c]pyridine amide).
Reported scaffold potency in kinase panel context.
Derived from close analogs, not the 6‑methanamine compound itself; review source assay conditions.
Kinase Inhibition BTK Hsp90 IC50 SAR

Physicochemical Properties and Stability Profile

The unsubstituted parent scaffold, Thieno[3,2-c]pyridine, provides a reliable baseline for the core's physicochemical properties. It exhibits a calculated aqueous solubility of 6.1 g/L at 25°C and a predicted pKa of 4.83 [1], indicating a weakly basic character. A derivative of the core, 5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine, has a reported LogP of 0.59 . The scaffold is noted for its stability under normal conditions, enabling a range of functionalization reactions [2].

Physicochemical profile
Class-level inference
Calc. aqueous solubility 6.1 g/L (25°C); predicted pKa 4.83; derivative LogP 0.59.
Supports drug‑like solubility and predictable basicity.
Data on parent thieno[3,2‑c]pyridine and a methanesulfonyl derivative; validate for the 6‑methanamine species.
Physicochemical Properties Solubility pKa LogP Stability

Thieno[3,2-c]pyridine-6-methanamine: Discovery Applications


Kinase Inhibitor Library Synthesis

Based on the proven activity of thieno[3,2-c]pyridines as potent kinase inhibitors (e.g., BTK IC50 12.8 nM, Hsp90 IC50 50.3 nM) [1], Thieno[3,2-c]pyridine-6-methanamine is ideally suited as a key intermediate for synthesizing focused libraries. Its primary amine at the 6-position provides a versatile point for derivatization via amide bond formation, reductive amination, or urea synthesis, enabling rapid exploration of SAR around the core scaffold [2].

Scaffold-Hopping & Isosteric Replacement

The thieno[3,2-c]pyridine core is a demonstrated isostere for the 1,2,3,4-tetrahydroisoquinoline ring system [3]. Its significantly superior activity against glucose-6-phosphatase [4] makes this compound a valuable tool for scaffold-hopping campaigns. Researchers can use Thieno[3,2-c]pyridine-6-methanamine to replace a benzo-fused system in an existing lead series and assess the impact on potency, selectivity, and physicochemical properties.

Antiplatelet Agent Precursor Synthesis

The thieno[3,2-c]pyridine scaffold is the pharmacophoric core of the clinically validated P2Y12 receptor antagonists ticlopidine and clopidogrel [5]. Thieno[3,2-c]pyridine-6-methanamine serves as an advanced intermediate for generating novel analogs in this class, with the 6-aminomethyl group offering a new vector for introducing diverse aromatic or aliphatic motifs to potentially modulate the critical active metabolite formation or receptor binding kinetics.

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
6‑position primary amine derivatization handle
Scaffold kinase inhibition context (BTK/Hsp90 reported)
Scaffold‑Hopping & Isosteric Replacement
Thieno[3,2‑c]pyridine core as isostere of tetrahydroisoquinoline
G6Pase enzyme inhibition comparator review
P2Y₁₂ Antagonist Analog Research
6‑aminomethyl vector for diversifying the known pharmacophoric core
Receptor binding and metabolite pathway context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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